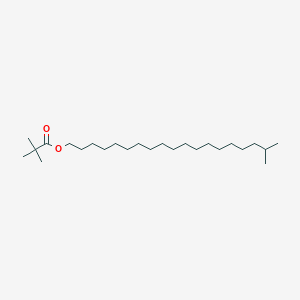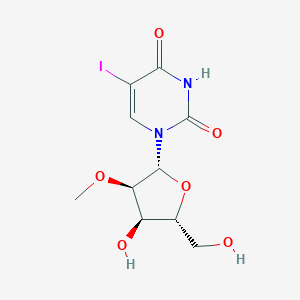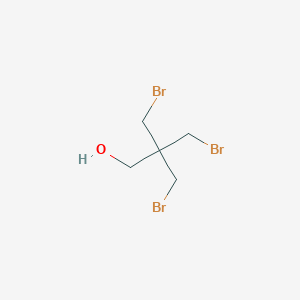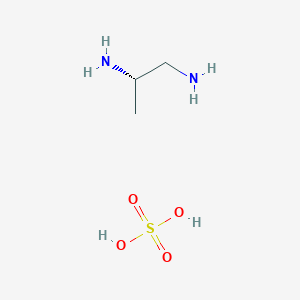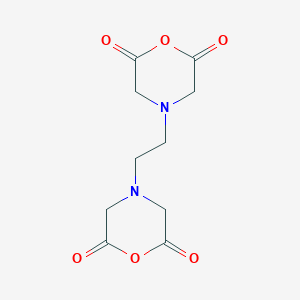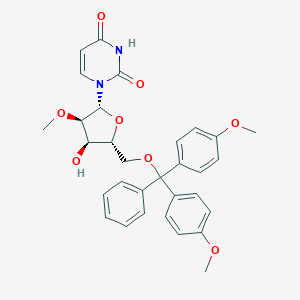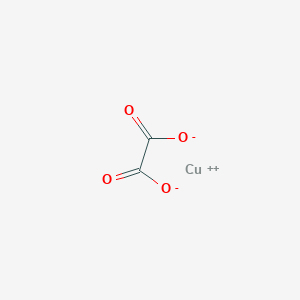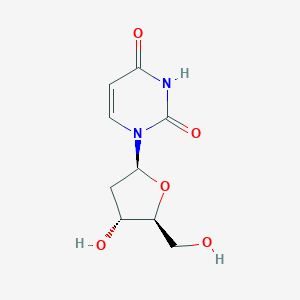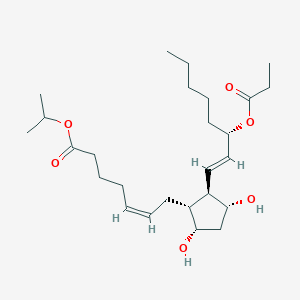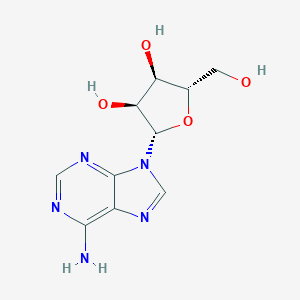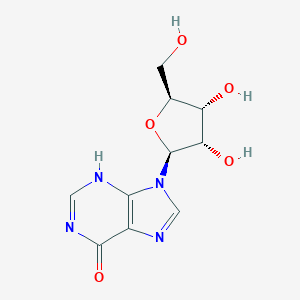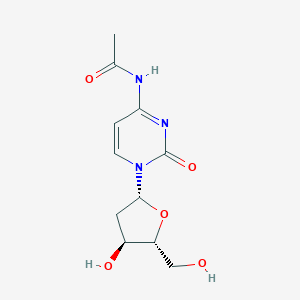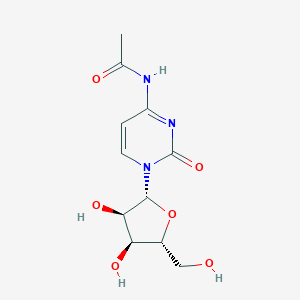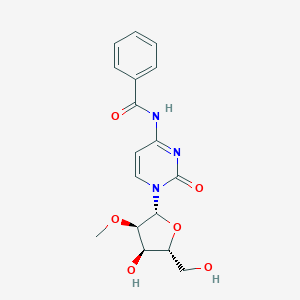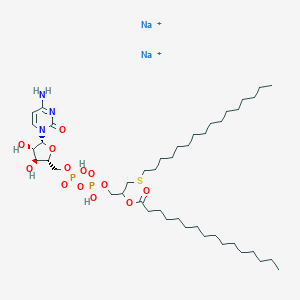
A-Cdp-hptg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-Cdp-hptg, also known as Adenosine-5'-diphosphate-2,3-dimercapto-1-propanol-triglyceride, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. A-Cdp-hptg has been used in various experiments to study its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of A-Cdp-hptg is not fully understood. However, it is believed to work by increasing the activity of enzymes involved in lipid metabolism and antioxidant defense. A-Cdp-hptg may also act as a chelator, binding to metal ions and reducing their toxicity.
Effets Biochimiques Et Physiologiques
A-Cdp-hptg has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in lipid metabolism, reduce oxidative stress, and improve mitochondrial function. A-Cdp-hptg has also been shown to reduce inflammation and improve insulin sensitivity in rats and mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using A-Cdp-hptg in lab experiments is its ability to improve lipid metabolism and reduce oxidative stress. This can be particularly useful in studies on metabolic disorders and neurodegenerative diseases. However, one limitation of using A-Cdp-hptg is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Orientations Futures
There are several future directions for research on A-Cdp-hptg. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. A-Cdp-hptg may also have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of A-Cdp-hptg and its potential therapeutic applications.
Méthodes De Synthèse
A-Cdp-hptg can be synthesized by reacting adenosine-5'-diphosphate with 2,3-dimercapto-1-propanol and triglyceride. The reaction is typically carried out in a solvent such as chloroform or methanol and requires careful control of temperature and pH. The resulting compound is a white or off-white powder that is soluble in organic solvents.
Applications De Recherche Scientifique
A-Cdp-hptg has been used in various scientific research applications, including studies on lipid metabolism, oxidative stress, and neurodegenerative diseases. A-Cdp-hptg has been shown to improve lipid metabolism in rats and mice by increasing the activity of enzymes involved in fatty acid oxidation. It has also been shown to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes. A-Cdp-hptg has been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
125592-29-2 |
|---|---|
Nom du produit |
A-Cdp-hptg |
Formule moléculaire |
C44H83N3Na2O13P2S+2 |
Poids moléculaire |
1002.1 g/mol |
Nom IUPAC |
disodium;[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-hexadecylsulfanylpropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C44H83N3O13P2S.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-63-36-37(58-40(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-56-61(52,53)60-62(54,55)57-35-38-41(49)42(50)43(59-38)47-32-31-39(45)46-44(47)51;;/h31-32,37-38,41-43,49-50H,3-30,33-36H2,1-2H3,(H,52,53)(H,54,55)(H2,45,46,51);;/q;2*+1/t37?,38-,41-,42+,43-;;/m1../s1 |
Clé InChI |
XSXWPAWSHVVCPI-ZHRDCSITSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Synonymes |
A-CDP-HPTG ara-CDP-1-S-hexadecyl-2-O-palmitoyl-1-thioglycerol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



